

3,5-Di-tert-butyl-4-hydroxybenzoic acid physical and chemical properties

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Compound of Interest

Compound Name: 3,5-Di-tert-butyl-4-hydroxybenzoic acid

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An In-depth Technical Guide to 3,5-Di-tert-butyl-4-hydroxybenzoic Acid

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Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **3,5-Di-tert-butyl-4-hydroxybenzoic acid**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's structural characteristics, physicochemical parameters, and spectral data. Furthermore, it outlines detailed experimental protocols for its synthesis and provides insights into its biological significance, particularly its role as a metabolite and its use in the development of therapeutic agents. Visual diagrams are provided to illustrate key synthetic and signaling pathways.

Introduction

3,5-Di-tert-butyl-4-hydroxybenzoic acid, also known by synonyms such as BHT-COOH and 4-carboxy-2,6-di-tert-butylphenol, is an aromatic organic compound with significant interest in both industrial and pharmaceutical research.[1] Structurally, it is a derivative of benzoic acid featuring two bulky tert-butyl groups at positions 3 and 5, and a hydroxyl group at position 4.[2] These sterically hindering tert-butyl groups flanking the phenolic hydroxyl group are a key

factor influencing its chemical reactivity and antioxidant properties.[1][3] The compound is a known metabolite of the widely used antioxidant Butylated Hydroxytoluene (BHT).[4][5][6] Its unique structure makes it a valuable building block in organic synthesis and a subject of investigation for its own biological activities.[1]

Physical and Chemical Properties

The physicochemical properties of **3,5-Di-tert-butyl-4-hydroxybenzoic acid** are summarized in the table below. These properties are critical for its handling, formulation, and application in various experimental and industrial settings.

Property	Value	Source(s)
IUPAC Name	3,5-di-tert-butyl-4-hydroxybenzoic acid	[7]
CAS Number	1421-49-4	[2][4]
Molecular Formula	C ₁₅ H ₂₂ O ₃	[2][4]
Molecular Weight	250.33 g/mol	[2][4]
Appearance	Light yellow to beige crystalline powder/solid	[2][3][4]
Melting Point	206-209 °C	[4][5][8]
Boiling Point	353.47°C (rough estimate)	[4][8]
Solubility	Insoluble in water; Slightly soluble in DMSO and Methanol; Soluble in ethanol and acetone.	[2][4][8]
pKa	4.77 ± 0.10	[4][8]
SMILES	CC(C) (C)C1=CC(=CC(=C1O)C(C) (C)C)C(=O)O	[5][7]
InChI	1S/C15H22O3/c1-14(2,3)10-7-9(13(17)18)8-11(12(10)16)15(4,5)6/h7-8,16H,1-6H3,(H,17,18)	[5][7]
InChIKey	YEXOWHQZWLCHHD-UHFFFAOYSA-N	[5][7]

Spectral Data

The structural characterization of **3,5-Di-tert-butyl-4-hydroxybenzoic acid** is typically confirmed using a variety of spectroscopic techniques. Publicly available databases contain spectral information for this compound, including:

- ^1H NMR: Proton nuclear magnetic resonance spectroscopy to determine the hydrogen atom environment.[9]
- ^{13}C NMR: Carbon-13 nuclear magnetic resonance spectroscopy to identify the carbon skeleton.[9]
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[7]
- Infrared (IR) Spectroscopy: To identify functional groups such as the hydroxyl (-OH) and carboxylic acid (C=O) groups.[7]
- UV-Vis Spectroscopy: To analyze the electronic transitions within the molecule.[7][10]

Experimental Protocols

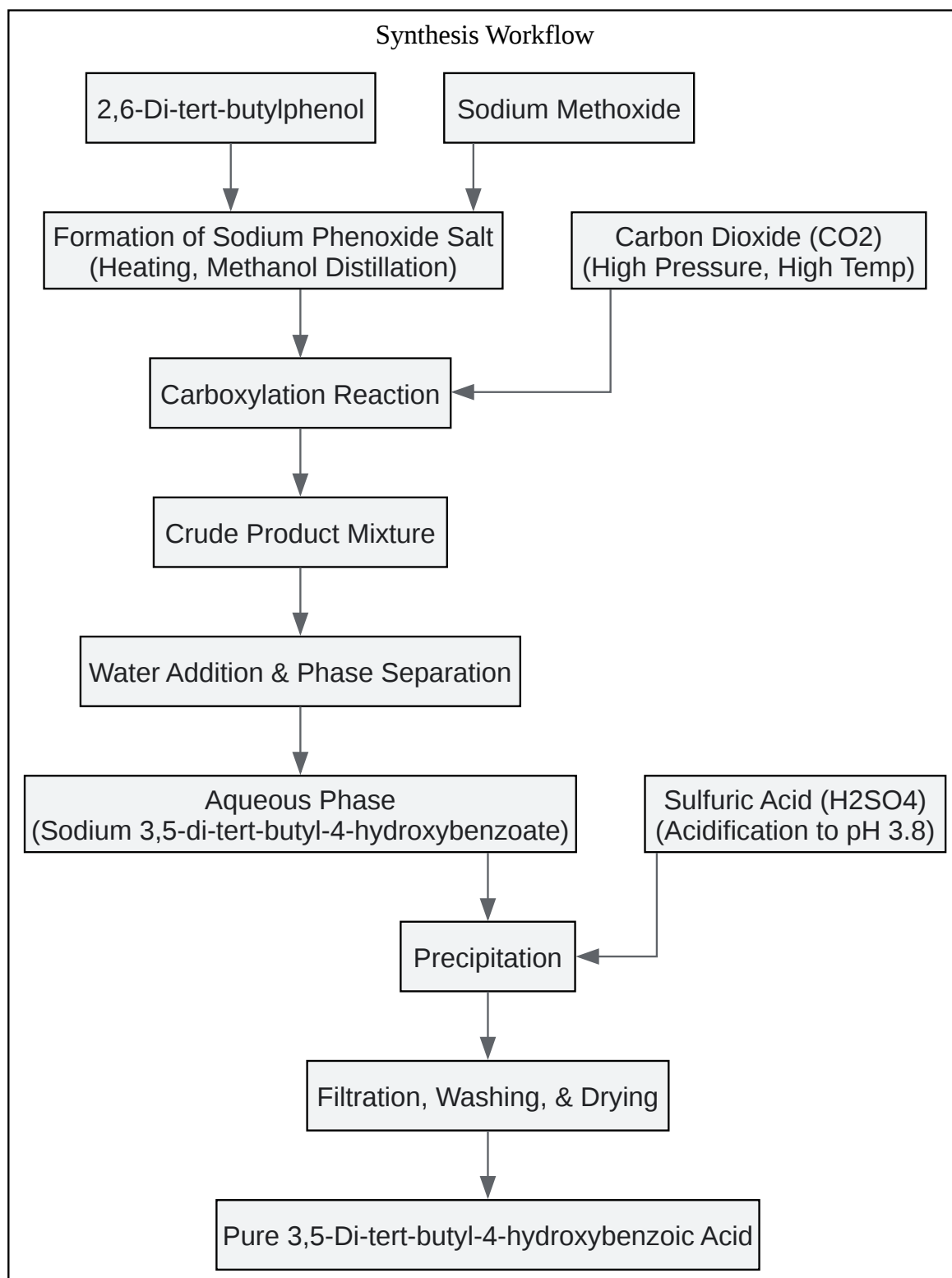
Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic Acid

Two primary routes for the synthesis of this compound are the carboxylation of 2,6-di-tert-butylphenol and the oxidation of 2,6-di-tert-butyl-4-methylphenol (BHT).

This classic method involves the carboxylation of a phenoxide salt.[1]

- **Step 1: Formation of the Phenoxide Salt:** 2,6-Di-tert-butylphenol is treated with a strong base, such as sodium methoxide or sodium hydroxide, in a suitable solvent like methanol. The mixture is heated to facilitate the reaction and distill off the methanol, resulting in the sodium salt of 2,6-di-tert-butylphenol.[11]
- **Step 2: Carboxylation:** The vessel atmosphere is replaced with carbon dioxide, and the reaction is carried out under pressure (e.g., 6 kgf/cm²) and elevated temperature (e.g., 200°C) with stirring for several hours.[11] This electrophilic substitution adds a carboxyl group to the aromatic ring.
- **Step 3: Work-up and Purification:** After the reaction is complete, the mixture is cooled, and water is added. The resulting mixture is separated into aqueous and organic phases. The aqueous phase, containing the sodium salt of the product, is then acidified with an acid like sulfuric acid to a pH of approximately 3.8.[11] This precipitates the **3,5-di-tert-butyl-4-hydroxybenzoic acid**.

- Step 4: Isolation: The precipitated crystalline product is isolated by filtration, washed with water to remove residual salts and acid, and then dried to yield the final product.^[11]



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Caption: Synthesis of **3,5-Di-tert-butyl-4-hydroxybenzoic acid** via Kolbe-Schmitt reaction.

Another synthetic route involves the oxidation of the methyl group of the widely available antioxidant, BHT (2,6-di-tert-butyl-4-methylphenol).[1][9] This process typically involves strong oxidizing agents and can proceed through intermediate products like 3,5-di-tert-butyl-4-hydroxybenzaldehyde.[9][12]

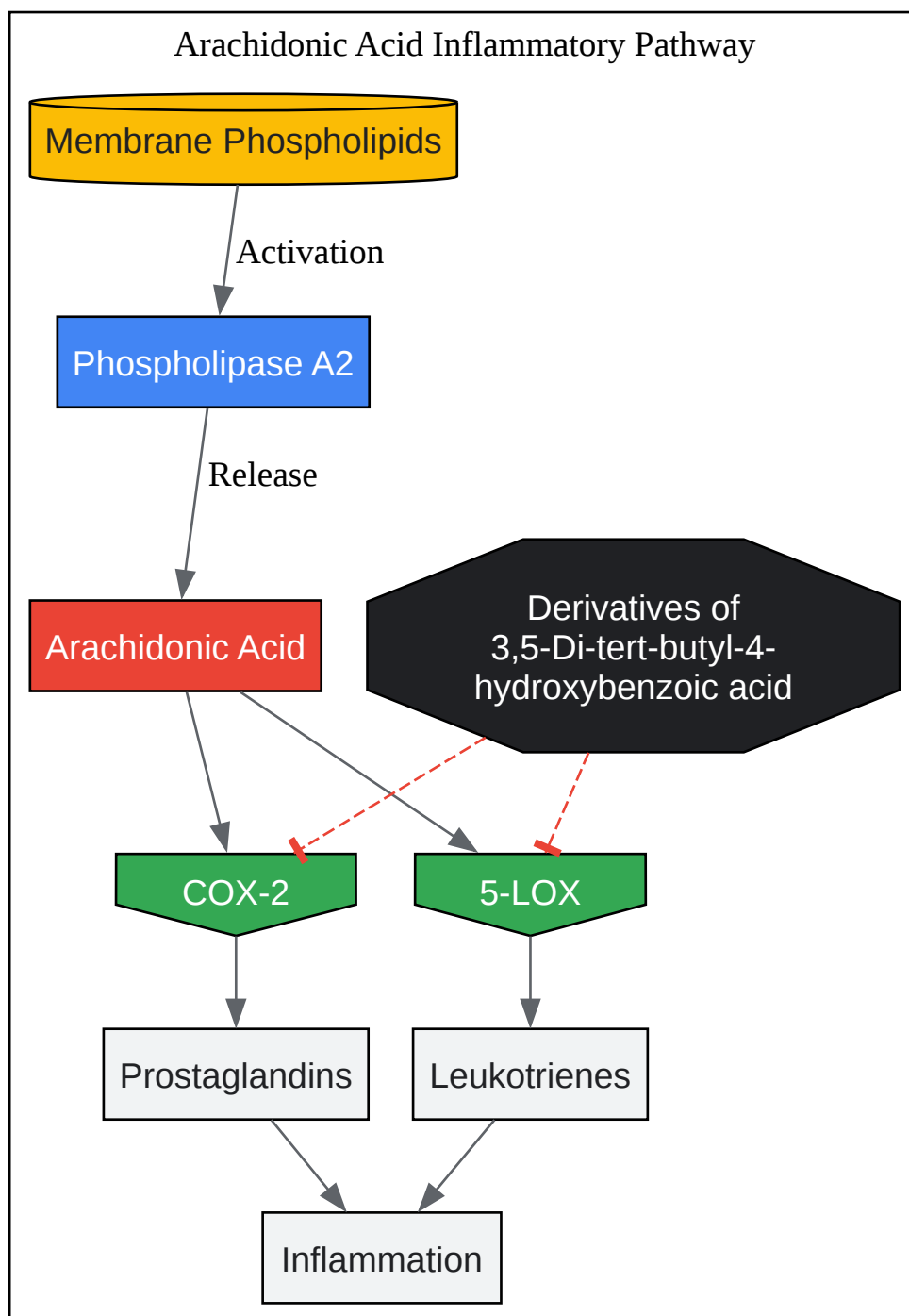
- Protocol: A solution of BHT in a suitable solvent is treated with an oxidizing agent under controlled temperature conditions. The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the acidic product. This may involve extraction and subsequent purification by crystallization or column chromatography.

Biological Activity and Signaling Pathways

While **3,5-di-tert-butyl-4-hydroxybenzoic acid** is a metabolite of BHT, it and its derivatives have been investigated for their own biological activities, particularly in the context of inflammation and cancer.

Inhibition of Inflammatory Pathways

Derivatives of **3,5-di-tert-butyl-4-hydroxybenzoic acid** have been synthesized and evaluated as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[13] These enzymes are critical in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.[14] Dual inhibition is a therapeutic strategy aimed at producing more effective and safer anti-inflammatory drugs.[13]

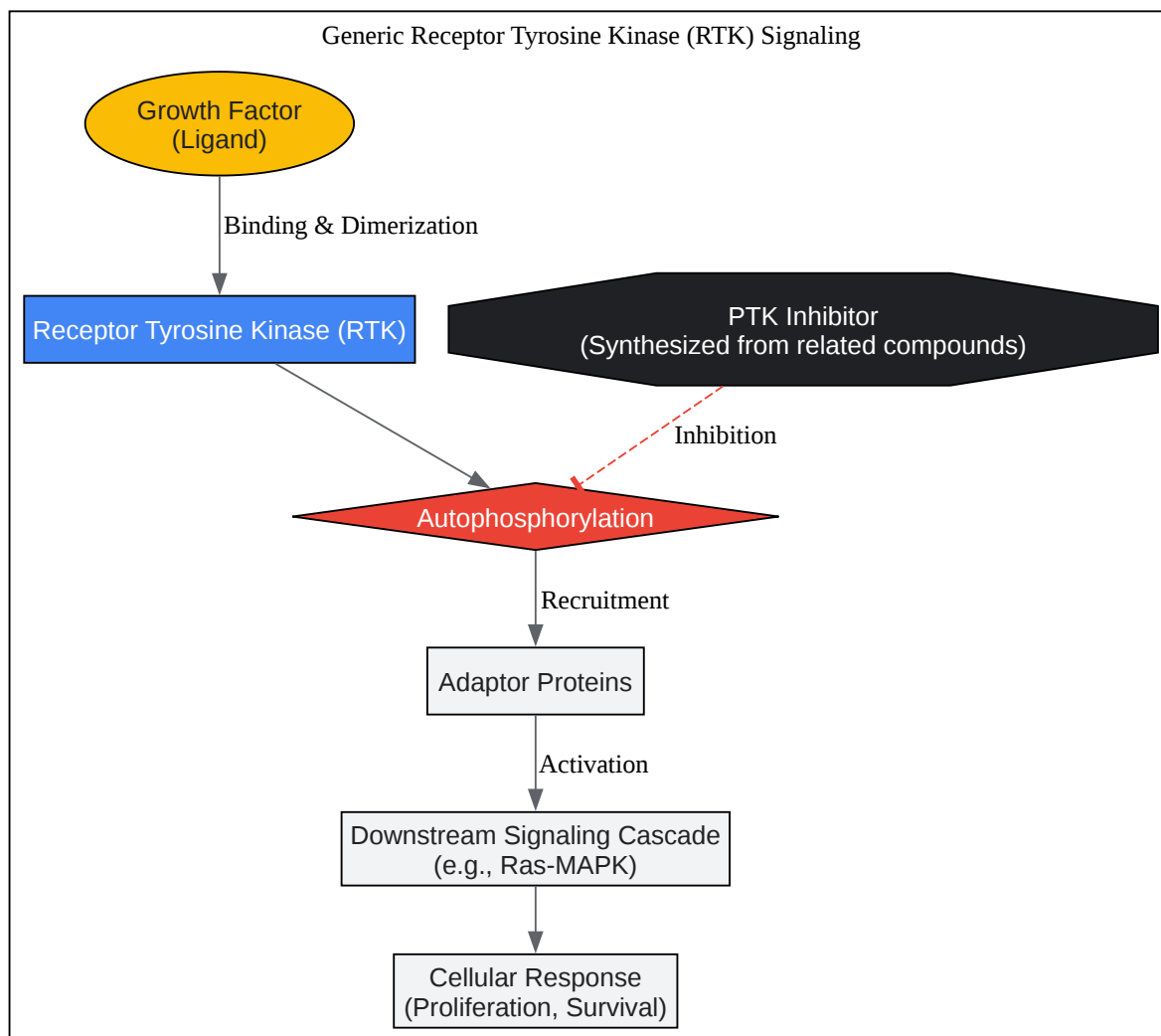


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Caption: Inhibition of COX-2 and 5-LOX in the arachidonic acid pathway.

Role in Protein Tyrosine Kinase Inhibition

The structurally related compound, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, serves as a key starting material for synthesizing potent inhibitors of protein tyrosine kinases (PTKs).^[15] PTKs are a large family of enzymes that play a fundamental role in cellular signal transduction pathways controlling cell growth, proliferation, and differentiation. Dysregulation of PTK signaling is a hallmark of many cancers, making them important targets for drug development.^[1]



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Caption: Inhibition point in a generic protein tyrosine kinase signaling pathway.

Conclusion

3,5-Di-tert-butyl-4-hydroxybenzoic acid is a compound with well-defined physical and chemical properties, making it a reliable substance for research and synthesis. Its role as a metabolite of BHT and its utility as a precursor for pharmacologically active molecules, including anti-inflammatory agents and kinase inhibitors, underscore its importance in medicinal chemistry and drug development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists working with this versatile molecule.

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